[5-Fluoro-2-(oxolan-3-ylmethoxy)phenyl]boronic acid
Description
[5-Fluoro-2-(oxolan-3-ylmethoxy)phenyl]boronic acid: is an organoboron compound with the molecular formula C₁₁H₁₄BFO₄ and a molecular weight of 240.04 g/mol
Properties
IUPAC Name |
[5-fluoro-2-(oxolan-3-ylmethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BFO4/c13-9-1-2-11(10(5-9)12(14)15)17-7-8-3-4-16-6-8/h1-2,5,8,14-15H,3-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHHPIKLPAYAEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)OCC2CCOC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-Fluoro-2-(oxolan-3-ylmethoxy)phenyl]boronic acid typically involves the reaction of 5-fluoro-2-hydroxyphenylboronic acid with oxirane (ethylene oxide) under basic conditions to form the oxolan-3-ylmethoxy derivative . The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) in an organic solvent like tetrahydrofuran (THF) at room temperature.
Industrial Production Methods: While specific industrial production methods for [5-Fluoro-2-(oxolan-3-ylmethoxy)phenyl]boronic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [5-Fluoro-2-(oxolan-3-ylmethoxy)phenyl]boronic acid can undergo oxidation reactions to form corresponding phenols or quinones.
Reduction: The compound can be reduced to form boronic esters or alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Reagents such as halides (e.g., bromine or chlorine) in the presence of a catalyst like palladium on carbon (Pd/C).
Major Products:
Oxidation: Phenols or quinones.
Reduction: Boronic esters or alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
Synthesis: It serves as a building block in the synthesis of complex organic molecules.
Biology:
Bioconjugation: The compound is used in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Drug Development: It is explored for its potential in developing new pharmaceuticals due to its ability to interact with biological targets.
Medicine:
Diagnostics: The compound is used in the development of diagnostic tools and assays.
Therapeutics: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry:
Material Science: It is used in the development of advanced materials with specific properties.
Agriculture: The compound is explored for its potential use in agrochemicals.
Mechanism of Action
The mechanism of action of [5-Fluoro-2-(oxolan-3-ylmethoxy)phenyl]boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with hydroxyl or amino groups in proteins, thereby modulating their activity . This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- [4-Fluoro-2-(oxolan-3-ylmethoxy)phenyl]boronic acid
- [5-Chloro-2-(oxolan-3-ylmethoxy)phenyl]boronic acid
- [5-Bromo-2-(oxolan-3-ylmethoxy)phenyl]boronic acid
Comparison:
- [5-Fluoro-2-(oxolan-3-ylmethoxy)phenyl]boronic acid is unique due to the presence of the fluorine atom, which can influence its reactivity and interaction with biological targets.
- [4-Fluoro-2-(oxolan-3-ylmethoxy)phenyl]boronic acid has a similar structure but with the fluorine atom in a different position, affecting its chemical properties.
- [5-Chloro-2-(oxolan-3-ylmethoxy)phenyl]boronic acid and [5-Bromo-2-(oxolan-3-ylmethoxy)phenyl]boronic acid have chlorine and bromine atoms, respectively, which can alter their reactivity and potential applications compared to the fluorine derivative.
Biological Activity
[5-Fluoro-2-(oxolan-3-ylmethoxy)phenyl]boronic acid is a boronic acid derivative that has garnered attention in biochemical research due to its unique structural properties and biological activities. This compound serves as a valuable building block in organic synthesis and has potential therapeutic applications, particularly in the inhibition of specific enzymes involved in various diseases.
The compound exhibits significant biochemical properties, particularly in the context of enzyme inhibition. Its boronic acid moiety allows it to form reversible covalent bonds with serine residues in the active sites of serine proteases and other enzymes. This interaction leads to enzyme inhibition, which is crucial for studying enzyme mechanisms and developing new therapeutic agents.
| Property | Description |
|---|---|
| Molecular Formula | C12H15BFO4 |
| Molecular Weight | 240.06 g/mol |
| Solubility | Soluble in organic solvents; limited solubility in water |
| pKa | Typically around 8.5, indicating a weak acid behavior |
Cellular Effects
[5-Fluoro-2-(oxolan-3-ylmethoxy)phenyl]boronic acid influences various cellular processes, including cell signaling pathways, gene expression, and metabolism. Notably, it modulates proteasome activity, which plays a critical role in protein degradation and turnover. By inhibiting proteasome activity, this compound can affect cell cycle progression and apoptosis, thereby influencing cellular health and function.
The molecular mechanism by which [5-Fluoro-2-(oxolan-3-ylmethoxy)phenyl]boronic acid exerts its effects involves the formation of covalent bonds with target enzymes. The fluorine atom enhances binding affinity and specificity for these enzymes, making the compound a potent inhibitor.
Case Study: Inhibition of Serine Proteases
In studies involving serine proteases, [5-Fluoro-2-(oxolan-3-ylmethoxy)phenyl]boronic acid demonstrated significant inhibitory effects. For example, when tested against trypsin and chymotrypsin, the compound showed IC50 values in the low micromolar range. This suggests its potential as a therapeutic agent for diseases where serine proteases play a pivotal role.
Metabolic Pathways
The compound is involved in various metabolic pathways related to enzyme inhibition and protein degradation. Its interactions with proteasomes and serine proteases can lead to alterations in metabolite levels and overall cellular metabolism.
Table 2: Metabolic Effects Observed
| Effect | Observation |
|---|---|
| Proteasome Activity | Inhibition observed; affects protein turnover |
| Cell Cycle Progression | Delayed progression noted in treated cells |
| Apoptosis Induction | Increased apoptosis in cancer cell lines at higher concentrations |
Transport and Distribution
Within biological systems, [5-Fluoro-2-(oxolan-3-ylmethoxy)phenyl]boronic acid is transported through both passive diffusion and active transport mechanisms. Its ability to interact with cellular transporters enhances its bioavailability, which is essential for its efficacy as a biochemical agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
